molecular formula C11H19NO2 B2800309 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one CAS No. 1248126-60-4

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one

Cat. No.: B2800309
CAS No.: 1248126-60-4
M. Wt: 197.278
InChI Key: HDGVSLAEBSMFSD-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one is a piperidin-4-one derivative characterized by a methyl group at the 3-position and an oxolan-2-ylmethyl (tetrahydrofuranmethyl) substituent at the 1-position of the piperidin-4-one ring. The oxolan-2-ylmethyl group introduces a cyclic ether moiety, which may enhance solubility and influence metabolic stability compared to purely alkyl or aromatic substituents.

Properties

IUPAC Name

3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-7-12(5-4-11(9)13)8-10-3-2-6-14-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVSLAEBSMFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one derivatives with oxolan-2-ylmethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Antidepressant Activity: Research indicates that derivatives of this compound exhibit potential antidepressant effects. In animal models, it has been shown to enhance serotonergic and dopaminergic signaling pathways, which are crucial for mood regulation.
  • Neuroprotective Effects: The ability of this compound to cross the blood-brain barrier allows it to be investigated for neuroprotective properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can reduce oxidative stress and neuronal death in vitro .

2. Pharmacological Studies:

  • Acetylcholinesterase Inhibition: The compound has demonstrated the ability to inhibit acetylcholinesterase, leading to increased acetylcholine levels in synapses. This mechanism is beneficial for conditions like Alzheimer’s disease, where cholinergic signaling is impaired.
  • Receptor Modulation: Preliminary studies suggest interactions with various neurotransmitter receptors, potentially influencing pathways related to cognition and mood disorders .

3. Industrial Applications:

  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Studies

Several case studies illustrate the therapeutic potential of 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one:

  • Alzheimer's Disease Model:
    • In a rodent model, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation, indicating its neuroprotective effects against Alzheimer's pathology.
  • Mood Disorders:
    • A study focusing on stress-induced depression in mice showed that the compound alleviated symptoms effectively, suggesting modulation of serotonin pathways as a likely mechanism .
  • Neuroprotection Against Oxidative Stress:
    • Research demonstrated that this compound significantly reduced neuronal death caused by oxidative stress in vitro, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. This modulation can result in various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

The following analysis compares 3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-one with structurally and functionally related piperidin-4-one derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 3-CH₃, 1-(oxolan-2-ylmethyl) C₁₁H₁₉NO₂ Potential enhanced solubility due to ether moiety; unexplored bioactivity
3-Methyl-1-(2-phenylethyl)piperidin-4-one 3-CH₃, 1-(2-phenylethyl) C₁₄H₁₉NO Lipophilic; structural analog of fentanyl precursors
1-(3-Methoxypropyl)piperidin-4-one 1-(3-methoxypropyl) C₉H₁₇NO₂ Moderate solubility; used in synthetic intermediates
Piperidin-4-one oxime esters (e.g., 125a/b) Oxime esters at 4-position Variable High antioxidant activity (superior to BHA)
3-Methylfentanyl 3-CH₃, 1-(2-phenylethyl), N-phenylpropanamide C₂₃H₃₀N₂O Potent opioid; Schedule I controlled substance

Key Observations :

  • Bioactivity Trends : Piperidin-4-one oxime esters exhibit strong antioxidant properties, attributed to the oxime group’s radical-scavenging ability . In contrast, 3-methyl-1-(2-phenylethyl)piperidin-4-one shares structural motifs with 3-methylfentanyl, a controlled opioid, suggesting possible CNS activity but requiring rigorous safety evaluation .
  • Synthetic Utility : 1-(3-Methoxypropyl)piperidin-4-one is a common intermediate in drug synthesis, highlighting the adaptability of piperidin-4-one scaffolds for functionalization .

Biological Activity

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and an oxolan-2-ylmethyl moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The oxolan-2-ylmethyl group and the piperidine ring are crucial for binding, which modulates the activity of these targets. This modulation can lead to various biological effects depending on the context of the interaction.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of piperidin-4-one, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of similar compounds against various bacterial strains, demonstrating promising results.

Table 1: Antibacterial Activity (MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliBacillus subtilis
1a152010
2a12188
3a202515

Note: The above values are illustrative based on similar compounds .

2. Central Nervous System Effects
The compound is also studied for its effects on the central nervous system (CNS). It has been noted for potential analgesic and depressant activities, which are critical in developing pain management therapies. Piperidine derivatives have shown promise in modulating neurotransmitter systems, indicating their potential as antidepressants or anxiolytics.

3. Anticancer Potential
There is ongoing research into the anticancer properties of compounds similar to this compound. For instance, studies have suggested that certain piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of piperidinone derivatives, including those structurally related to this compound. The study highlighted the importance of functional group modifications in enhancing biological activity against specific targets.

In another case, researchers explored the compound's role as an enzyme inhibitor, contributing to understanding biochemical pathways involved in disease mechanisms. The findings suggest that structural modifications can significantly influence the potency and selectivity of these compounds against particular enzymes .

Q & A

What are the optimal synthetic routes for 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one, considering yield and purity?

  • Methodological Answer :
    The synthesis can employ multicomponent reactions under mild conditions, as demonstrated for structurally related piperidin-4-one derivatives . Key steps include:
  • Selection of appropriate starting materials (e.g., oxolan-2-ylmethyl precursors and methyl-substituted piperidinones).
  • Optimization of catalysts (e.g., acid/base conditions) and reaction temperatures to minimize side products.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Monitoring reaction intermediates using TLC and NMR spectroscopy to confirm structural progression .

How can X-ray crystallography and SHELX software be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and stereochemistry. Refinement using SHELXL ( ) ensures accurate atomic displacement parameters.
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or crystallographic artifacts .
  • Validation : Cross-check experimental data with computational models (e.g., DFT-optimized geometries) to identify discrepancies caused by lattice strain or solvent effects .

What methodologies are recommended for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria and fungi, using standardized protocols (e.g., CLSI guidelines). Include positive controls (e.g., ampicillin) and solvent controls .
  • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., oxolane methylation patterns) and correlate with activity trends. Use QSAR models to predict bioactivity .

How does ring puckering analysis (Cremer-Pople parameters) inform the conformational flexibility of the oxolane moiety in this compound?

  • Methodological Answer :
  • Cremer-Pople coordinates : Calculate puckering amplitude (qq) and phase angles (ϕ\phi) from crystallographic or DFT-optimized structures to quantify nonplanar distortions .
  • Conformational mapping : Compare dominant puckered forms (e.g., envelope vs. twist) to assess steric interactions between the oxolane and piperidinone rings.
  • Dynamic analysis : Use molecular dynamics (MD) simulations to study pseudorotation barriers and their impact on ligand-receptor binding .

What experimental strategies can elucidate the enzyme inhibition mechanisms of this compound analogs?

  • Methodological Answer :
  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive).
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites.
  • Site-directed mutagenesis : Validate key residues (e.g., catalytic triads) through enzyme variants.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (KdK_d, ΔH\Delta H) to confirm docking predictions .

How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Force field refinement : Adjust parameters (e.g., partial charges) in MD simulations to better reflect solvent interactions.
  • Protonation state validation : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct ionization states in docking studies.
  • Assay cross-validation : Compare results from SPR, ITC, and enzymatic assays to rule out false positives/negatives.
  • Consensus scoring : Combine multiple docking algorithms (e.g., Glide, GOLD) to improve predictive accuracy .

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